5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO. It is a derivative of indanone, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the indanone ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one involves the bromination of 2-methyl-1-indanone. The reaction typically uses hydrogen bromide (HBr) as the brominating agent. The process involves adding hydrogen bromide to 2-methyl-1-indanone, resulting in the substitution of a hydrogen atom with a bromine atom at the 5th position of the indanone ring. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The reaction mixture is typically separated and purified to isolate the desired product. The use of efficient separation techniques, such as distillation or crystallization, ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like chromium trioxide (CrO3) in acetic acid can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products with different halogen atoms or other functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-indanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodo-2-methyl-2,3-dihydro-1H-inden-1-one:
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields .
Properties
IUPAC Name |
5-bromo-2-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWXCOYOQNIWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564726 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104107-22-4 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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